5-(1-Butylpiperidin-2-yl)-2-methoxypyridine
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Overview
Description
5-(1-Butylpiperidin-2-yl)-2-methoxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a butylpiperidine moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Butylation: The piperidine ring is then butylated using butyl halides under basic conditions to introduce the butyl group at the 1-position.
Pyridine Ring Formation: The pyridine ring is formed through a condensation reaction involving suitable aldehydes or ketones.
Methoxylation: Finally, the methoxy group is introduced at the 2-position of the pyridine ring using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpiperidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Butylpiperidin-2-yl)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the function of certain biological pathways and receptors.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine: Similar structure but with a phenoxy group instead of a methoxy group.
5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one: Similar structure but with a methyl group and a ketone functionality.
Uniqueness
5-(1-Butylpiperidin-2-yl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the pyridine ring can influence its electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
5-(1-butylpiperidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C15H24N2O/c1-3-4-10-17-11-6-5-7-14(17)13-8-9-15(18-2)16-12-13/h8-9,12,14H,3-7,10-11H2,1-2H3 |
InChI Key |
REBOEINORYKAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2)OC |
Origin of Product |
United States |
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